molecular formula C12H17N3O2 B8692942 2-(N-Cyclohexyl-N-methylamino)-5-nitro-pyridine

2-(N-Cyclohexyl-N-methylamino)-5-nitro-pyridine

Cat. No. B8692942
M. Wt: 235.28 g/mol
InChI Key: ZTQQYQLRIZWCNT-UHFFFAOYSA-N
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Patent
US06022884

Procedure details

Cyclohexyl-methyl-(5-nitro-pyridin-2-yl)-amine (1.72 g, 7.3 mmol) was dissolved in ethanol (80 mL) and treated with 20% palladium hydroxide on carbon (Pearlman's catalyst, 0.5 g) and the mixture was shaken under a hydrogen atmosphere (50 psi) for 6 hours. The catalyst was removed by filtration through celite then the filtrate was concentrated in vacuo and the resultant oil was chromatographed on SiO2 using 1:1 ethyl acetate/hexanes as eluent. MS (m/z): 206 (M+H)+ ; C12H19N3 requires 205.3.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]([CH3:17])[C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][N:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)C.[OH-].[OH-].[Pd+2]>[CH:1]1([N:7]([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][N:9]=2)[CH3:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
C1(CCCCC1)N(C1=NC=C(C=C1)[N+](=O)[O-])C
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was shaken under a hydrogen atmosphere (50 psi) for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resultant oil was chromatographed on SiO2 using 1:1 ethyl acetate/hexanes as eluent

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C1(CCCCC1)N(C)C1=NC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.